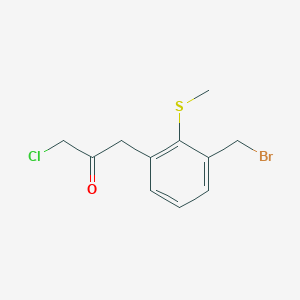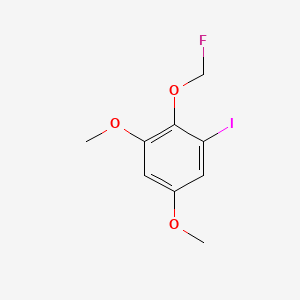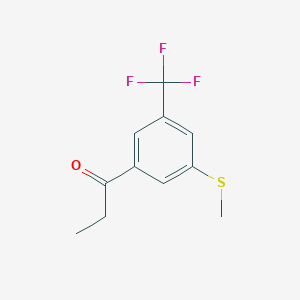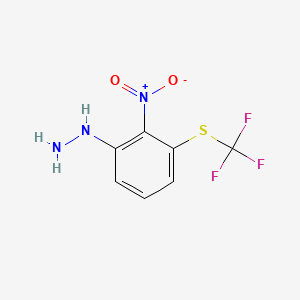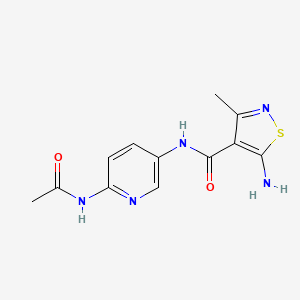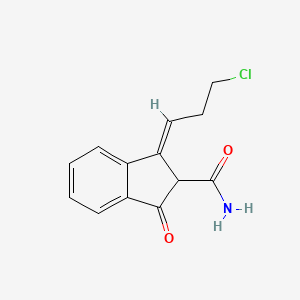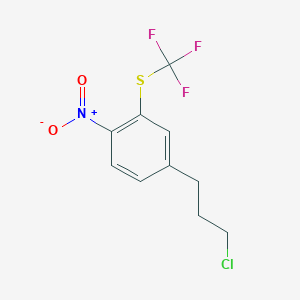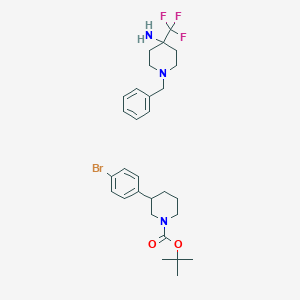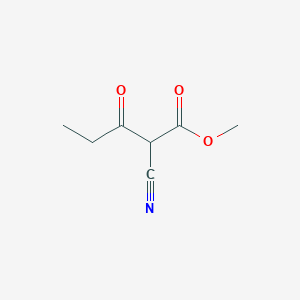
Methyl 2-cyano-3-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-cyano-3-oxopentanoate is an organic compound with the molecular formula C7H9NO3. It is a versatile intermediate used in various chemical syntheses due to its unique structure, which includes both cyano and ester functional groups. This compound is of significant interest in organic chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-cyano-3-oxopentanoate can be synthesized through several methods. One common approach involves the reaction of methyl cyanoacetate with an appropriate ketone under basic conditions. The reaction typically proceeds via a Knoevenagel condensation, followed by cyclization and subsequent esterification .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including precise control of temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-cyano-3-oxopentanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include amines, carboxylic acids, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Methyl 2-cyano-3-oxopentanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: This compound is utilized in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, including potential anticancer and antiviral drugs.
Industry: This compound is employed in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of methyl 2-cyano-3-oxopentanoate involves its interaction with various molecular targets. For instance, in biological systems, it can inhibit specific enzymes by forming covalent bonds with active site residues. This inhibition can lead to the disruption of metabolic pathways, ultimately affecting cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-oxopentanoate
- Ethyl 2-cyano-3-oxopentanoate
- Methyl 2-cyano-3-oxobutanoate
Uniqueness
Methyl 2-cyano-3-oxopentanoate is unique due to its combination of cyano and ester functional groups, which provide a versatile platform for further chemical modifications. This dual functionality makes it particularly valuable in the synthesis of complex organic molecules and pharmaceuticals .
Propiedades
Número CAS |
64373-44-0 |
|---|---|
Fórmula molecular |
C7H9NO3 |
Peso molecular |
155.15 g/mol |
Nombre IUPAC |
methyl 2-cyano-3-oxopentanoate |
InChI |
InChI=1S/C7H9NO3/c1-3-6(9)5(4-8)7(10)11-2/h5H,3H2,1-2H3 |
Clave InChI |
HYZFGBDPAKOEIJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C(C#N)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





